molecular formula C75H127N27O15 B137449 H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH CAS No. 125357-12-2

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH

Katalognummer: B137449
CAS-Nummer: 125357-12-2
Molekulargewicht: 1647 g/mol
InChI-Schlüssel: BARJCTQEOHKYQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH is a synthetic peptide composed of alternating D- and L-amino acids (denoted as "DL-" prefixes). Its sequence includes tyrosine (Tyr), glycine (Gly), phenylalanine (Phe), leucine (Leu), arginine (Arg), proline (Pro), and lysine (Lys), with a repeating motif of Arg residues. The incorporation of DL-amino acids confers resistance to enzymatic degradation, a feature common in therapeutic peptides to enhance bioavailability.

Eigenschaften

IUPAC Name

6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H127N27O15/c1-43(2)37-55(101-68(113)57(40-45-17-6-5-7-18-45)93-60(105)42-91-59(104)41-92-61(106)48(78)39-46-26-28-47(103)29-27-46)66(111)96-51(22-13-33-88-73(81)82)63(108)94-50(21-12-32-87-72(79)80)62(107)95-52(23-14-34-89-74(83)84)64(109)98-53(24-15-35-90-75(85)86)70(115)102-36-16-25-58(102)69(114)97-49(19-8-10-30-76)65(110)100-56(38-44(3)4)67(112)99-54(71(116)117)20-9-11-31-77/h5-7,17-18,26-29,43-44,48-58,103H,8-16,19-25,30-42,76-78H2,1-4H3,(H,91,104)(H,92,106)(H,93,105)(H,94,108)(H,95,107)(H,96,111)(H,97,114)(H,98,109)(H,99,112)(H,100,110)(H,101,113)(H,116,117)(H4,79,80,87)(H4,81,82,88)(H4,83,84,89)(H4,85,86,90)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARJCTQEOHKYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H127N27O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648683
Record name Tyrosylglycylglycylphenylalanylleucyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyllysylleucyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1647.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125357-12-2
Record name Tyrosylglycylglycylphenylalanylleucyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyllysylleucyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents like HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and fully deprotected using a cocktail of TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

For large-scale production, the same SPPS method is employed but optimized for efficiency and yield. Automated peptide synthesizers are often used to streamline the process. Additionally, purification steps such as HPLC (high-performance liquid chromatography) are crucial to obtain the desired peptide with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification using reagents like N-methylmorpholine (NMM).

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of tyrosine results in dityrosine, while reduction of disulfide bonds yields free cysteine residues.

Wissenschaftliche Forschungsanwendungen

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH: has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and interaction with receptors.

    Medicine: Explored for potential therapeutic uses, such as in the treatment of neurological disorders or as an immunomodulatory agent.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Wirkmechanismus

The mechanism of action of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH involves its interaction with specific molecular targets, such as receptors on cell surfaces. The peptide can bind to these receptors, triggering a cascade of intracellular signaling pathways. This can result in various biological effects, including modulation of immune responses or alteration of neuronal activity.

Vergleich Mit ähnlichen Verbindungen

(a) H-DL-xiIle-DL-Met-DL-Pro-DL-Lys-DL-Ala-Gly-DL-Leu-DL-Leu-DL-xiIle-OH

This peptide () shares the use of DL-amino acids but differs in sequence and residue composition. Key comparisons:

Feature Target Peptide H-DL-xiIle...-OH ()
Length 16 residues 12 residues
Dominant Residues Arg (4x), Lys (2x), Leu (2x) xiIle (2x), Leu (2x), Met, Pro, Lys
Charge Highly cationic (Arg/Lys-rich) Neutral/moderate (Met, Pro, Ala)
Potential Function Cell-penetrating or antimicrobial activity Unclear; possibly metabolic stability

The Arg-rich sequence of the target peptide suggests stronger electrostatic interactions with cell membranes compared to the neutral/moderate charge of the analogue in . The latter’s inclusion of nonpolar residues (xiIle, Leu) may enhance lipid bilayer penetration .

(b) H-DL-Ala-Gly-OH ()

This dipeptide exemplifies simpler DL-amino acid-containing structures:

Feature Target Peptide H-DL-Ala-Gly-OH ()
Length 16 residues 2 residues
Solubility Likely lower (hydrophobic Leu/Phe) High (small size, Gly’s hydrophilicity)
Stability Enhanced (multiple DL residues) Moderate (shorter chain)
Applications Hypothetical: drug delivery, antimicrobials Model for peptide bond studies

The target peptide’s extended structure and Arg repeats may confer unique bioactivity, while H-DL-Ala-Gly-OH serves primarily as a biochemical tool .

Functional Analogues with Repeated Residues

(a) Polyarginine Peptides

However, the target’s DL-configuration may reduce immunogenicity compared to L-arginine polymers.

(b) Antimicrobial Peptides (AMPs)

AMPs like polymyxin B (with Leu, Phe, and cationic residues) exhibit similar charge profiles but lack DL-amino acids, making them more susceptible to proteolysis.

Biologische Aktivität

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH is a synthetic peptide composed of 14 amino acids, notable for its unique sequence that includes both L- and D-arginine residues. This compound has garnered attention in various fields such as neurology, immunology, and pharmacology due to its potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C60H89N15O13
  • Molecular Weight : 1228.44136 g/mol
  • CAS Number : 69671-17-6

The biological activity of this peptide primarily involves its interaction with specific receptors on cell surfaces, leading to the modulation of intracellular signaling pathways. This interaction can influence various biological processes, including:

  • Immune Modulation : The peptide may enhance or suppress immune responses, making it a candidate for therapeutic applications in autoimmune diseases.
  • Neurological Effects : Its structure suggests potential roles in pain modulation and neuroprotection, possibly through interactions with opioid receptors.

Research Findings

Recent studies have explored the peptide's effects on different biological systems:

  • Analgesic Properties : Similar peptides have shown significant antinociceptive effects by acting on the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) pathways. For instance, modifications to the peptide sequence can enhance binding affinity to these receptors, leading to improved analgesic efficacy .
  • Cell Signaling : The presence of multiple arginine residues may facilitate interactions with cellular membranes and receptors, enhancing the peptide's ability to modulate signaling pathways related to inflammation and pain response .
  • Stability and Bioavailability : The incorporation of D-amino acids (like D-arginine) contributes to increased stability against enzymatic degradation, which is crucial for maintaining biological activity in vivo .

Comparative Analysis

When compared to similar peptides, H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu exhibits distinct properties:

Peptide NameStructure SimilarityPrimary ActivityNotes
Leu-enkephalinPentapeptideAnalgesicStrong MOR affinity
Dynorphin ALonger peptidePain modulationInvolved in stress response
Neuropeptide YRegulates appetiteAppetite regulationDifferent sequence affects activity

Case Studies

  • In Vivo Studies : In animal models, peptides similar to H-DL-Tyr-Gly-Gly have demonstrated significant pain relief in hot plate tests, indicating their potential as analgesics .
  • Therapeutic Applications : Research has indicated that modifications to the peptide can lead to enhanced effects in treating conditions like chronic pain and inflammatory disorders, with ongoing studies focusing on optimizing these analogs for clinical use .

Q & A

Q. What structural features of this peptide influence its stability under physiological conditions?

The alternating D/L-amino acid configuration may confer resistance to enzymatic degradation, but stability must be empirically validated. Methodologies include:

  • Circular Dichroism (CD) : To assess secondary structure (e.g., α-helix, β-sheet) under varying pH/temperature .
  • High-Performance Liquid Chromatography (HPLC) : Monitor degradation kinetics in simulated biological fluids .
  • Mass Spectrometry (MS) : Identify cleavage products post-incubation .

Q. What synthetic strategies are optimal for producing this peptide with high enantiomeric purity?

Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection is standard, but challenges include:

  • Coupling Efficiency : Use of HOBt/DIC activating agents for DL-residues to minimize racemization .
  • Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How can computational modeling predict this peptide’s interaction with membrane-bound receptors?

Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) are critical:

  • Force Fields : AMBER or CHARMM for peptide-lipid bilayer interactions .
  • Binding Affinity Validation : Surface Plasmon Resonance (SPR) to correlate computational predictions with empirical KD values .

Q. What experimental designs resolve contradictions in reported biological activities (e.g., agonist vs. antagonist effects)?

Contradictions may arise from assay conditions or receptor isoforms. Strategies include:

  • Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify biphasic effects .
  • Isoform-Specific Assays : Use CRISPR-edited cell lines to isolate receptor subtypes .
  • Meta-Analysis : Apply PRISMA guidelines to systematically evaluate literature biases .

Q. How does the peptide’s arginine-rich domain influence cellular uptake mechanisms?

The DL-Arg repeats may enhance endosomal escape via proton sponge effects. Methodological approaches:

  • Confocal Microscopy : Fluorescently labeled peptide tracking in live cells .
  • Flow Cytometry : Quantify uptake efficiency in presence of endocytosis inhibitors (e.g., chlorpromazine) .

Methodological Comparison Table

Parameter CD Spectroscopy SPR MD Simulations
Primary Use Secondary structureBinding kineticsInteraction dynamics
Data Output % α-helix/β-sheetKD, kon/koffRMSD, hydrogen bonds
Sample Requirement 0.1–1 mg/mLImmobilized ligandAtomic-level coordinates
Key Limitations Low resolution for mixesNon-membrane environmentsForce field inaccuracies
References:

Key Considerations for Experimental Design

  • Theoretical Frameworks : Link studies to peptidomimetic theories or receptor signaling pathways (e.g., G-protein vs. β-arrestin bias) .
  • Reproducibility : Pre-register protocols on platforms like Open Science Framework to mitigate contradictory findings .
  • Ethical Compliance : Ensure peptide handling adheres to biosafety guidelines (e.g., BSL-2 for cell-penetrating peptides) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.